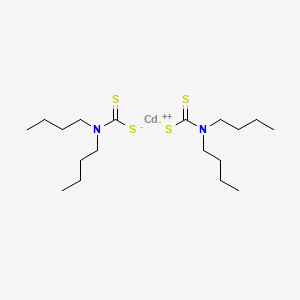
Bis(dibutyldithiocarbamato-S,S')cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dibutyldithiocarbamato-S,S’)cadmium is a chemical compound with the molecular formula C₁₈H₃₆CdN₂S₄ and a molecular weight of 521.163 g/mol . It is also known as cadmium dibutyldithiocarbamate. This compound is characterized by its cadmium center coordinated to two dibutyldithiocarbamate ligands, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dibutyldithiocarbamato-S,S’)cadmium can be synthesized through the reaction of cadmium salts with dibutyldithiocarbamate ligands. A common method involves the reaction of cadmium chloride with sodium dibutyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods
Industrial production of bis(dibutyldithiocarbamato-S,S’)cadmium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cadmium.
Reduction: It can be reduced to form cadmium metal or lower oxidation states of cadmium.
Substitution: The dibutyldithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal .
Scientific Research Applications
Bis(dibutyldithiocarbamato-S,S’)cadmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cadmium-containing compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of bis(dibutyldithiocarbamato-S,S’)cadmium involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is mediated by the cadmium center, which can form coordination bonds with the sulfur atoms of the dithiocarbamate ligands .
Comparison with Similar Compounds
Similar Compounds
Zinc dibutyldithiocarbamate: Similar structure but with zinc instead of cadmium.
Nickel dibutyldithiocarbamate: Similar structure but with nickel instead of cadmium.
Copper dibutyldithiocarbamate: Similar structure but with copper instead of cadmium.
Uniqueness
Bis(dibutyldithiocarbamato-S,S’)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium center. Its stability and reactivity make it distinct from other metal dithiocarbamates .
Properties
CAS No. |
14566-86-0 |
|---|---|
Molecular Formula |
C18H36CdN2S4 |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
cadmium(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Cd/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
RYCMMAQVUSKGFZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



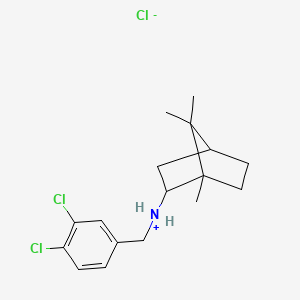
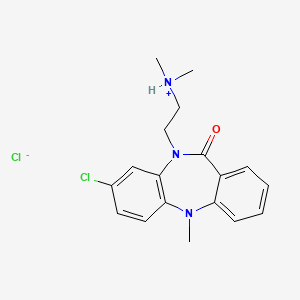
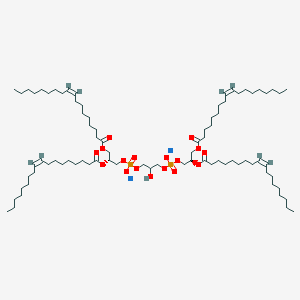
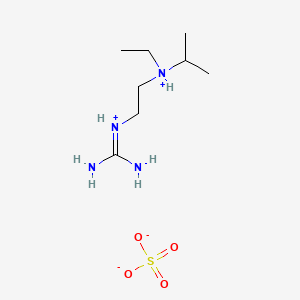
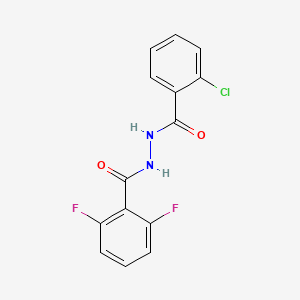


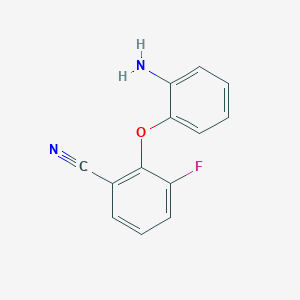
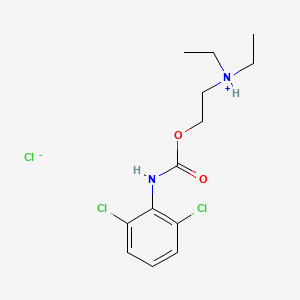

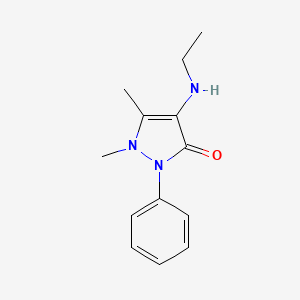

![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
